molecular formula C4H7FO B3031540 4-Fluorobutanal CAS No. 462-74-8

4-Fluorobutanal

Cat. No.: B3031540
CAS No.: 462-74-8
M. Wt: 90.1 g/mol
InChI Key: FYLHRUFFEZANKX-UHFFFAOYSA-N
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Description

4-Fluorobutanal is a useful research compound. Its molecular formula is C4H7FO and its molecular weight is 90.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Dye Development

4-Fluorobutanal has contributed to the development of new fluorescent dyes like fluo-4. Fluo-4 is used for quantifying cellular Ca2+ concentrations, particularly in the 100 nM to 1 µM range. It offers significant advantages over similar dyes due to brighter fluorescence emission and greater absorption near 488 nm. This makes it suitable for various applications like confocal laser scanning microscopy, flow cytometry, and spectrofluorometry (Gee et al., 2000).

Fluorescent Probes for Temperature Measurement

In the field of analytical chemistry, researchers have developed fluorophores that demonstrate temperature-dependent emission spectra, useful in monitoring the temperature of organic solvents. Such fluorophores are synthesized via a simple process and can measure temperatures with a high degree of precision (Lou, Hatton, & Laibinis, 1997).

Conformational Studies of Gaseous Compounds

The study of 4-fluorobutan-1-ol, closely related to this compound, has provided insights into the structure and conformations of gaseous compounds. This research is significant for understanding the energies of conformers and hydrogen bonds (Trætteberg et al., 2001).

Synthesis of Pharmaceutical Intermediates

This compound is a precursor in the synthesis of pharmaceutical intermediates, such as 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin. This showcases its role in the synthesis of crucial pharmaceutical compounds (Zhou Kai, 2010).

Fluoride Ion Complexation and Sensing

The complexation and sensing of fluoride ions, relevant in water treatment and health, have been studied using organoboron compounds. This research is crucial for detecting fluoride in various environments, reflecting the versatility of fluoride-based compounds (Wade et al., 2010).

Safety and Hazards

4-Fluorobutanal is a flammable liquid and vapor . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is also harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

4-Fluorobutanal, a fluorinated alcohol, primarily targets the metabolic pathways in the body. It is metabolized into fluoroacetate, which is highly toxic .

Mode of Action

The mode of action of this compound is primarily through its metabolism to fluoroacetate. Fluoroacetate is a potent toxin that interferes with the citric acid cycle in the body, leading to a disruption in energy production and ultimately cell death .

Biochemical Pathways

This compound affects the citric acid cycle, a crucial biochemical pathway in the body. The metabolite fluoroacetate inhibits aconitase, an enzyme in the citric acid cycle, disrupting the cycle and leading to a buildup of citrate in the blood. This disruption affects energy production and can lead to various downstream effects, including cell death .

Pharmacokinetics

Its metabolism to fluoroacetate would occur in the liver, and the resulting fluoroacetate would be excreted in the urine .

Result of Action

The primary result of this compound’s action is cellular toxicity due to the disruption of the citric acid cycle. This can lead to symptoms such as nausea, vomiting, abdominal pain, and in severe cases, seizures and death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that affect liver metabolism could potentially increase or decrease the rate at which this compound is metabolized to fluoroacetate. Additionally, factors that affect renal function could influence the rate at which fluoroacetate is excreted from the body .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 4-Fluorobutanal is not well-understood. As an aldehyde, it could potentially interact with biomolecules through its carbonyl group, leading to changes in gene expression or enzyme activity. The fluorine atom might also play a role in these interactions .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. Future studies could investigate the effects of different dosages of this compound, including any threshold effects, toxic effects at high doses, and the potential for accumulation in tissues .

Metabolic Pathways

The specific metabolic pathways involving this compound are not currently known . Aldehydes can be involved in a variety of metabolic pathways, often serving as intermediates in reactions. The presence of the fluorine atom could potentially influence the metabolic pathways in which this compound participates.

Transport and Distribution

Aldehydes can often cross cell membranes due to their small size and polarity, and the fluorine atom in this compound could potentially influence its transport and distribution .

Subcellular Localization

The subcellular localization of this compound is not currently known. The localization of a compound within a cell can greatly influence its activity and function

Properties

IUPAC Name

4-fluorobutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-3-1-2-4-6/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLHRUFFEZANKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196769
Record name Butanal, 4-fluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-74-8
Record name Butyraldehyde, 4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanal, 4-fluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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